molecular formula C7H10Cl2N2 B14092532 1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride

1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride

Cat. No.: B14092532
M. Wt: 193.07 g/mol
InChI Key: BHSMAXUUOHHDHC-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride typically involves the reaction of 5-chloropyridine with n-methylmethanamine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride is unique due to its specific structural features, such as the chloropyridine moiety and the methylmethanamine group. These features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-9-3-6-2-7(8)5-10-4-6;/h2,4-5,9H,3H2,1H3;1H

InChI Key

BHSMAXUUOHHDHC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CN=C1)Cl.Cl

Origin of Product

United States

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